molecular formula C18H26N6O2 B2800702 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1040678-02-1

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2800702
CAS No.: 1040678-02-1
M. Wt: 358.446
InChI Key: QUFZRXYCYADCGT-UHFFFAOYSA-N
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Description

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule known for its diverse applications in various scientific fields. Characterized by its unique structure, this compound plays a critical role in research and development due to its versatile chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

  • Formation of the tetrazole ring: : Starting with 4-methoxyphenylhydrazine, the tetrazole ring is synthesized through a cyclization reaction with sodium azide in the presence of a catalyst.

  • Attachment of the piperazine ring: : The tetrazole intermediate reacts with piperazine under controlled temperature and solvent conditions to form the desired piperazine derivative.

  • Introduction of the propan-1-one moiety: : The final step involves the alkylation of the piperazine derivative using a haloalkane reagent, typically in an organic solvent like acetonitrile, to achieve the desired 2,2-dimethylpropan-1-one structure.

Industrial Production Methods: Industrial-scale production of this compound employs optimized versions of these synthetic routes, utilizing more efficient catalysts, scalable solvents, and reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions including:

  • Oxidation: : This reaction can modify the functional groups, typically under controlled environments using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions involving reagents such as lithium aluminum hydride can target specific sites on the molecule to alter its functionality.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halides or alkylating agents.

Reagents and Conditions: Typical reagents include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution agents: Alkyl halides, aryl halides.

Major Products: Depending on the reaction type, major products vary but often include modified derivatives with altered pharmacological or chemical properties, enhancing the compound's applicability in various fields.

Scientific Research Applications

In Chemistry: Used as a building block for the synthesis of more complex molecules, providing insight into reaction mechanisms and pathways.

In Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways and processes.

In Medicine: Explored for its potential as a therapeutic agent, particularly in treating conditions like inflammation or microbial infections due to its unique bioactivity.

In Industry: Utilized in the development of new materials, including polymers and coatings, due to its robust chemical structure and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways Involved: : The compound may inhibit or activate certain pathways, leading to changes in cellular processes. For instance, it might interfere with signal transduction pathways or metabolic routes critical for disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: : Shares a similar structure but lacks the methoxy group, influencing its chemical and biological activity.

  • 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: : The presence of a chlorine atom instead of a methoxy group results in different reactivity and applications.

Uniqueness: The presence of the methoxyphenyl group in 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one imparts distinct electronic and steric properties, making it a unique candidate for specialized applications in both medicinal chemistry and material science.

This detailed analysis offers a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique attributes compared to similar compounds.

Properties

IUPAC Name

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-18(2,3)17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFZRXYCYADCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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